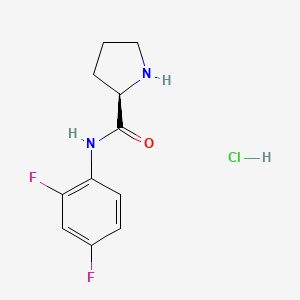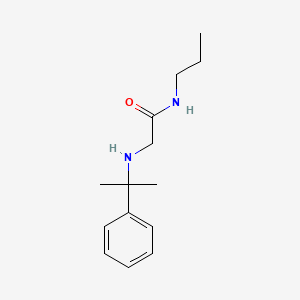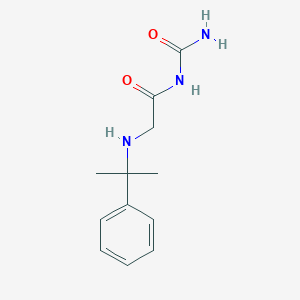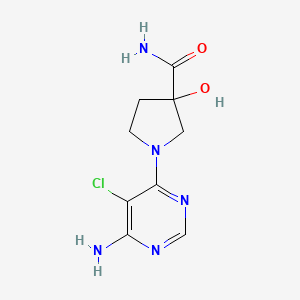![molecular formula C11H15IN4O2 B7049343 3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7049343.png)
3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound that features both pyrazole and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the iodide group. The imidazolidine-2,4-dione moiety is then synthesized and coupled with the pyrazole derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodide group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a new pyrazole derivative with a different functional group.
Scientific Research Applications
3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(4-Iodopyrazol-1-yl)propyl-5,5-dimethylimidazolidine-2,4-dione: A closely related compound with similar structural features.
4-Iodopyrazole: A simpler compound that shares the pyrazole ring but lacks the imidazolidine-2,4-dione moiety.
5,5-Dimethylimidazolidine-2,4-dione: A compound that contains the imidazolidine-2,4-dione moiety but lacks the pyrazole ring.
Uniqueness
3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to the combination of the pyrazole and imidazolidine-2,4-dione moieties in a single molecule. This dual functionality can provide enhanced biological activity and versatility in chemical synthesis compared to its simpler counterparts.
Properties
IUPAC Name |
3-[3-(4-iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN4O2/c1-11(2)9(17)16(10(18)14-11)5-3-4-15-7-8(12)6-13-15/h6-7H,3-5H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLLMEJMLZLJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCN2C=C(C=N2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol](/img/structure/B7049267.png)
![(2R)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7049269.png)
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B7049274.png)
![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]oxyethanol](/img/structure/B7049282.png)


![4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7049295.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile](/img/structure/B7049301.png)
![1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile](/img/structure/B7049307.png)
![2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile](/img/structure/B7049310.png)

![N-[(1-methylimidazol-2-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)cyclopropanamine](/img/structure/B7049329.png)
![5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7049337.png)
